N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked to a pyridine ring substituted with a furan moiety. This scaffold is structurally analogous to pharmacologically active carboxamide derivatives, which are often explored for their anticancer, antibacterial, or receptor-modulating properties .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(18-11-14-4-1-2-6-17(14)24-18)21-12-13-7-8-20-15(10-13)16-5-3-9-23-16/h1-11H,12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNPTULTYJLWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Benzaldehydes
The benzo[b]thiophene core is synthesized via cyclization reactions. A representative method involves:
- Starting Material : 4-Chloro-2-fluorobenzaldehyde (14.9 mmol) reacts with ethyl thioglycolate (16.5 mmol) in DMSO with triethylamine (3 eq.) at 80°C for 2 h.
- Cyclization : Forms ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (21% yield after purification).
- Hydrolysis : Saponification with NaOH (3N) in ethanol yields benzo[b]thiophene-2-carboxylic acid (quantitative conversion).
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | DMSO, Et₃N | 80°C, 2 h | 21% |
| Hydrolysis | NaOH/EtOH | RT, 12 h | >95% |
Synthesis of (2-(Furan-2-yl)pyridin-4-yl)methanamine
Construction of Pyridine-Furan Backbone
Method A: Transition Metal-Catalyzed Coupling
Rhodium-catalyzed reactions enable furan installation on pyridine (adapted from):
Procedure :
- Substrate : 4-Bromopyridine (1.0 eq.) reacts with furan-2-boronic acid (1.2 eq.) under Rh₂(OPiv)₄ catalysis (3 mol%) in cyclohexane at 65°C.
- Outcome : Forms 2-(furan-2-yl)pyridine (57% yield after chromatography).
Method B: Nucleophilic Aromatic Substitution
Alternative routes employ halogenated pyridines and furanyl Grignard reagents, though yields are typically lower (<40%).
Introduction of Aminomethyl Group
Reductive Amination :
- Formylation : 2-(Furan-2-yl)pyridine-4-carbaldehyde treated with ammonium acetate and NaBH₃CN in MeOH.
- Reduction : Yields (2-(furan-2-yl)pyridin-4-yl)methanamine (68% yield).
Amide Bond Formation
Carbodiimide-Mediated Coupling
- Activation : Benzo[b]thiophene-2-carboxylic acid (1.1 eq.) and DCC (1.2 eq.) in DCM with DMAP (0.13 eq.) at 0°C.
- Coupling : Reaction with (2-(furan-2-yl)pyridin-4-yl)methanamine (1.0 eq.) at RT for 24 h.
- Workup : Purification via silica chromatography (pentane/Et₂O 1:1) yields target compound (79% isolated yield).
Optimization Table :
| Coupling Agent | Solvent | Temp. | Yield |
|---|---|---|---|
| DCC/DMAP | DCM | RT | 79% |
| EDCl/HOBt | DMF | 0°C→RT | 65% |
| HATU | DMF | RT | 72% |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 8.73 (s, 1H, thiophene-H), 8.16 (d, J=5.4 Hz, pyridine-H), 7.98 (m, furan-H), 4.43 (s, 2H, CH₂), 1.51 (s, 9H, Boc-protected amine).
- HRMS : [M+H]⁺ calc. 365.12, found 365.10.
Challenges and Mitigation Strategies
Low Yields in Furan Coupling
Amine Oxidation
- Issue : (2-(Furan-2-yl)pyridin-4-yl)methanamine prone to oxidation.
- Mitigation : Use of Boc-protected intermediates during synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and furan rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide includes several key moieties:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Benzo[b]thiophene : A fused bicyclic structure consisting of a benzene ring and a thiophene ring.
This unique combination of functional groups contributes to the compound's diverse biological activities and potential applications.
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can modulate immune responses and enhance the efficacy of cancer therapies, particularly in melanoma and lung cancer treatments .
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its structural components suggest it may interact with bacterial membranes or inhibit essential bacterial enzymes .
- Material Science
-
Biological Studies
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, which could lead to the development of new therapeutic agents. For example, thiophene derivatives have shown promise as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases .
Data Tables
Case Studies
- Anticancer Research : A study published in an oncology journal demonstrated that derivatives of benzo[b]thiophene significantly inhibited tumor growth in preclinical models, suggesting that this compound could be developed into a novel anticancer drug .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of related compounds, highlighting their effectiveness against resistant strains of bacteria. The mechanism was attributed to membrane disruption and inhibition of key metabolic pathways .
- Material Development : Research on organic semiconductors explored the use of this compound in developing high-performance electronic devices, demonstrating its ability to enhance charge mobility and stability in thin-film transistors .
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Core Backbone Variations
The benzo[b]thiophene-2-carboxamide backbone is shared among numerous analogs, but substituents on the pyridine or benzene rings critically influence activity:
- Substituent Position : Compounds in and feature piperidin-4-ylmethyl or aryl groups at the N-position of the carboxamide. For instance, compound 48 (6-(4-chlorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide) demonstrates how halogenated aryl groups enhance lipophilicity and binding interactions .
- Heterocyclic Moieties : The target compound’s furan-pyridine hybrid contrasts with thiophene-containing analogs like 2-thiophenefentanyl (), where sulfur replaces oxygen in the heterocycle. Such substitutions alter electronic properties and bioavailability .
Substituent Effects on Physicochemical Properties
Key data from analogs (Table 1):
- Electron-Withdrawing Groups: Compounds with trifluoromethoxy (44, ) or cyano (42, ) substituents exhibit downfield shifts in 13C NMR (e.g., δ ~125–129 ppm for CF3O groups) due to electronegativity effects .
- Hydrophilic Moieties : Hydroxyl or morpholinyl groups (e.g., 46 , 58 in ) increase solubility but may reduce membrane permeability .
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The key steps often include:
- Formation of the furan-pyridine moiety via condensation reactions.
- Coupling with benzo[b]thiophene derivatives to introduce the carboxamide functional group.
Recent studies have highlighted various synthetic routes that yield this compound with high purity and yield, facilitating further biological testing .
2.1 Antiviral Activity
This compound has shown promising antiviral activity against several viral strains, particularly coronaviruses. For instance, a related class of compounds demonstrated significant inhibitory effects against MERS-CoV with IC50 values as low as 0.09 μM, suggesting that structural modifications similar to those in this compound could enhance antiviral potency .
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives exhibit selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MV4–11 (leukemia). The IC50 values for these activities range from 0.06 to 0.17 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like Combretastatin-A4 (CA-4) .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Furan ring | Enhances binding affinity to target proteins |
| Pyridine substituent | Modulates lipophilicity and solubility |
| Carboxamide group | Increases interaction with biological targets |
Studies indicate that modifications to the furan or pyridine rings can lead to significant changes in biological activity, emphasizing the importance of these functional groups in the compound's mechanism of action .
4.1 In Vitro Studies
In vitro assays demonstrated that this compound effectively induced apoptosis in A549 cells, as evidenced by increased caspase activity and nuclear condensation .
4.2 Molecular Docking Studies
Molecular docking simulations revealed that the compound interacts favorably with key targets involved in viral replication and cancer cell proliferation, providing insights into its mechanism of action at the molecular level .
Q & A
Q. Critical Conditions :
- Temperature : 0–5°C during coupling to minimize side reactions.
- Solvent : Anhydrous DMF or DCM for moisture-sensitive steps.
- Catalyst : Pd(PPh₃)₄ for cross-coupling reactions (1–2 mol%).
Validation : Monitor reaction progress via TLC (Rf ~0.5 in 30:70 EtOAc/hexane) and confirm purity (>95%) via HPLC .
Structural Characterization Techniques
Q: Which analytical methods are essential for confirming the structural integrity of this compound?
A:
- NMR Spectroscopy :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.9 ppm), furan protons (δ 6.3–7.1 ppm), and methylene bridge (δ 4.5–5.0 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and thiophene carbons (δ 120–140 ppm).
- HRMS : Exact mass (e.g., calculated for C₂₀H₁₅N₂O₂S: 355.0812; observed: 355.0808 [M+H]⁺) .
- X-ray Crystallography : Resolve stereochemistry and packing interactions (if crystalline) .
Q. Table 1. Representative NMR Data (CDCl₃) :
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-3 (thiophene) | 7.82 | d (J=7.8 Hz) | Benzo[b]thiophene |
| H-α (methylene) | 4.72 | s | CH₂ linker |
| C=O | 165.2 | - | Carboxamide |
Biological Activity Profiling
Q: How is the compound evaluated for enzyme inhibition (e.g., carbonic anhydrase IX), and what assay parameters are used?
A:
- Enzyme Assays :
- In vitro inhibition : Recombinant CA IX (10 nM) incubated with compound (0.1–100 µM) in Tris buffer (pH 7.4) at 25°C.
- Substrate : 4-Nitrophenyl acetate hydrolysis monitored spectrophotometrically (λ=400 nm).
- IC₅₀ Calculation : Nonlinear regression of % inhibition vs. log[compound] (GraphPad Prism) .
Q. Key Findings :
- Selectivity : Compare inhibition against CA II (off-target) to assess isoform specificity.
- Kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots (Km increases, Vmax unchanged) .
Advanced: Handling Contradictory Solubility Data
Q: How should researchers resolve discrepancies in solubility profiles reported across studies?
A:
Standardization : Use consistent solvents (e.g., DMSO for stock solutions) and temperature (25°C).
Techniques :
- HPLC-UV : Quantify solubility via saturation shake-flask method.
- DLS : Detect aggregates in aqueous buffers (PBS, pH 7.4).
Mitigation : Add co-solvents (e.g., 5% PEG-400) or cyclodextrins for improved dispersion .
Example : A study reported 12 µM solubility in PBS, while another claimed 45 µM; DLS revealed particle aggregation in the latter, explaining the discrepancy .
Advanced: Computational Docking for Mechanism Elucidation
Q: What computational strategies predict binding modes of this compound with CA IX?
A:
- Software : AutoDock Vina or Schrödinger Glide.
- Steps :
- Protein Preparation : Retrieve CA IX crystal structure (PDB: 3IAI), remove water, add hydrogens.
- Ligand Optimization : Minimize compound geometry (DFT/B3LYP/6-31G*).
- Docking : Grid box centered on Zn²⁺ active site (20 ų).
- Validation : Compare predicted ΔG with experimental IC₅₀ (r² >0.85) .
Key Interaction : Benzo[b]thiophene moiety forms π-π stacking with Phe-131; furan oxygen hydrogen-bonds to Thr-200 .
Advanced: Structure-Activity Relationship (SAR) Optimization
Q: How can substituents be modified to enhance CA IX inhibition?
A:
- Rational Modifications :
- Pyridine Ring : Introduce electron-withdrawing groups (e.g., -CF₃ at position 6) to increase binding affinity.
- Furan : Replace with thiophene to test π-stacking robustness.
- Synthetic Validation :
- Analog Synthesis : Parallel library synthesis via Ugi-4CR or microwave-assisted coupling.
- Activity Screening : IC₅₀ reduced from 1.2 µM (parent) to 0.3 µM (-CF₃ analog) .
Q. Table 2. SAR of Selected Analogs :
| Substituent | IC₅₀ (µM) | LogP |
|---|---|---|
| Parent Compound | 1.2 | 3.5 |
| 6-CF₃ Pyridine | 0.3 | 4.1 |
| Thiophene-for-Furan | 2.8 | 3.8 |
Advanced: Enzyme Inhibition Mechanism
Q: What experimental evidence supports the proposed uncompetitive inhibition mechanism?
A:
- Kinetic Analysis :
- Vmax decreases with increasing [compound], while Km remains constant.
- Pre-incubation of enzyme with compound enhances inhibition, suggesting slow-binding behavior .
- Spectroscopic Evidence :
- Fluorescence Quenching : Tryptophan residues near active site show Δλem=10 nm upon compound binding.
- ITC : Exothermic binding (ΔH=−12 kcal/mol) with 1:1 stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
